molecular formula C16H11F3N2O2S B3124766 N-(3-Cyano-4-(methylsulfinyl)phenyl)-3-(trifluoromethyl)benzenecarboxamide CAS No. 320421-30-5

N-(3-Cyano-4-(methylsulfinyl)phenyl)-3-(trifluoromethyl)benzenecarboxamide

Cat. No.: B3124766
CAS No.: 320421-30-5
M. Wt: 352.3 g/mol
InChI Key: YYISMIRYLIQPGG-UHFFFAOYSA-N
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Description

N-(3-Cyano-4-(methylsulfinyl)phenyl)-3-(trifluoromethyl)benzenecarboxamide is a complex organic compound known for its unique chemical structure and properties This compound features a cyano group, a methylsulfinyl group, and a trifluoromethyl group attached to a benzenecarboxamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyano-4-(methylsulfinyl)phenyl)-3-(trifluoromethyl)benzenecarboxamide typically involves multiple steps, including the introduction of the cyano, methylsulfinyl, and trifluoromethyl groups onto the aromatic ring. Common synthetic routes may include:

    Nitration and Reduction: Starting with a suitable aromatic precursor, nitration followed by reduction can introduce the cyano group.

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyano-4-(methylsulfinyl)phenyl)-3-(trifluoromethyl)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed for reduction.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(3-Cyano-4-(methylsulfinyl)phenyl)-3-(trifluoromethyl)benzenecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-Cyano-4-(methylsulfinyl)phenyl)-3-(trifluoromethyl)benzenecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The presence of the cyano, methylsulfinyl, and trifluoromethyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Cyano-4-(methylthio)phenyl)-3-(trifluoromethyl)benzenecarboxamide
  • N-(3-Cyano-4-(methylsulfonyl)phenyl)-3-(trifluoromethyl)benzenecarboxamide
  • N-(3-Cyano-4-(methylsulfinyl)phenyl)-4-(trifluoromethyl)benzenecarboxamide

Uniqueness

N-(3-Cyano-4-(methylsulfinyl)phenyl)-3-(trifluoromethyl)benzenecarboxamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the cyano and methylsulfinyl groups contribute to its reactivity and potential interactions with biological targets.

Properties

IUPAC Name

N-(3-cyano-4-methylsulfinylphenyl)-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2S/c1-24(23)14-6-5-13(8-11(14)9-20)21-15(22)10-3-2-4-12(7-10)16(17,18)19/h2-8H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYISMIRYLIQPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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